molecular formula C18H16N4O3 B13823562 5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile

5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13823562
M. Wt: 336.3 g/mol
InChI Key: KJBOEAMWNJKMNZ-UHFFFAOYSA-N
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Description

5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of diazenyl compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile typically involves a multi-step process. One common method includes the diazotization of 4-acetylphenylamine followed by coupling with a suitable pyridine derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification techniques are critical to achieving high-quality products suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, influencing various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-{(E)-[4-(acetylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
  • 5-amino-pyrazoles
  • 4-(4-bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one

Uniqueness

What sets 5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

5-[(4-acetylphenyl)diazenyl]-2-hydroxy-4-methyl-6-oxo-1-prop-2-enylpyridine-3-carbonitrile

InChI

InChI=1S/C18H16N4O3/c1-4-9-22-17(24)15(10-19)11(2)16(18(22)25)21-20-14-7-5-13(6-8-14)12(3)23/h4-8,24H,1,9H2,2-3H3

InChI Key

KJBOEAMWNJKMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)CC=C)N=NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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